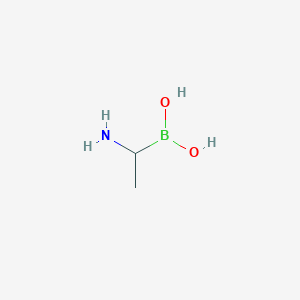

(1-Aminoethyl)boronic acid

Description

Properties

IUPAC Name |

1-aminoethylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJXSZPJYPOEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922958 | |

| Record name | (1-Aminoethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119414-77-6 | |

| Record name | (1-Aminoethyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119414776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Aminoethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Recognition and Interaction Mechanisms of 1 Aminoethyl Boronic Acid

Reversible Covalent Interactions with cis-Diols

A hallmark of boronic acids, including (1-Aminoethyl)boronic acid, is their ability to react reversibly with compounds containing cis-diol functionalities, such as those found in saccharides and glycoproteins. nih.gov This interaction is fundamental to their role as synthetic receptors and sensors for carbohydrates. rsc.org

This compound reacts with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. nih.gov This esterification is a reversible covalent reaction involving the elimination of water molecules. The stability of the resulting cyclic ester is influenced by several factors, including the conformation of the diol. Cis-diols on five-membered rings or those in a syn-periplanar conformation generally form more stable boronate esters. rsc.org The formation of these stable cyclic structures is a key recognition element, allowing for the selective binding of specific carbohydrate structures. rsc.org

The formation of boronate esters is a pH-dependent process. rsc.org In aqueous solution, this compound exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate form (sp³ hybridized boron) upon reaction with a hydroxyl ion. nih.govacs.org The formation of the boronate ester can proceed through either the neutral boronic acid or the anionic boronate. nih.gov

Generally, the equilibrium shifts towards the tetrahedral boronate form at higher pH values. rsc.org The stability of the boronate ester is also pH-dependent, with hydrolysis often occurring under more acidic conditions. rsc.org The presence of the ortho-aminomethyl group in some boronic acid derivatives has been shown to lower the pKa of the boronic acid and can act as a general acid to facilitate the departure of a solvent molecule, which is a rate-determining step in ester formation. nih.gov This suggests that the amino group in this compound could similarly influence the kinetics and pH profile of its interactions with cis-diols.

Table 1: Factors Influencing Boronate Ester Formation with cis-Diols

| Factor | Influence on Interaction |

| pH | Affects the equilibrium between the trigonal boronic acid and tetrahedral boronate, influencing reaction rates and ester stability. rsc.org |

| Diol Structure | Cis-diols, particularly those on five-membered rings, form more stable cyclic esters. rsc.org |

| Amino Group | Can potentially lower the pKa of the boronic acid and participate in catalysis. nih.gov |

| Solvent | The nature of the solvent can affect the stability of the boronate ester. |

Interactions with Protein Residues and Enzymes

This compound is recognized as an inhibitor of certain enzymes, particularly those involved in bacterial cell wall synthesis. This inhibitory activity stems from its ability to act as a transition-state analog, forming stable adducts with key amino acid residues in the enzyme's active site. nih.gov

Boronic acids are well-documented inhibitors of serine proteases. sigmaaldrich.com The primary mechanism of inhibition involves the nucleophilic attack of the hydroxyl group of a catalytic serine residue on the electrophilic boron atom of this compound. rsc.orgnih.gov This results in the formation of a covalent bond between the serine oxygen and the boron atom. nii.ac.jp While serine is a primary target, interactions with other hydroxyl-containing residues like threonine are also possible. mdpi.com

The covalent interaction between the serine hydroxyl group and the boronic acid leads to the formation of a stable, tetrahedral boronate adduct. rsc.orgnih.gov This complex is a mimic of the tetrahedral transition state that is formed during the hydrolysis of a peptide bond by the protease. lsu.edu By forming this stable analog of the transition state, this compound effectively blocks the catalytic activity of the enzyme. The boron atom in this complex is sp³ hybridized and carries a formal negative charge, which can be stabilized by interactions within the enzyme's active site. nii.ac.jp

Table 2: Key Interactions of this compound with Enzymes

| Interaction Type | Description | Key Residues Involved |

| Reversible Covalent Bonding | Formation of a covalent bond between the boron atom and the hydroxyl group of a catalytic residue. nii.ac.jp | Serine, Threonine nih.govmdpi.com |

| Tetrahedral Complex Formation | The boron atom adopts a stable tetrahedral geometry, mimicking the enzymatic transition state. rsc.orgnih.gov | Serine nih.gov |

| Hydrogen Bonding | The amino group forms hydrogen bonds with residues in the active site, enhancing binding affinity. nii.ac.jprsc.org | Glutamate, Aspartate, Main-chain carbonyls nii.ac.jp |

Complexation with Nitrogen and Phosphorous Oxides

While boronic acids are known to interact with a variety of molecules, information regarding the specific complexation of this compound with nitrogen and phosphorous oxides is not extensively detailed in the provided search results. However, the fundamental reactivity of boronic acids involves their Lewis acidic boron center, which readily interacts with Lewis bases. d-nb.info Nitrogen and phosphorous oxides can act as Lewis bases, suggesting a potential for interaction.

The core of boronic acid reactivity lies in the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester. rsc.org This transformation is facilitated by the interaction with nucleophiles, such as the oxygen atoms in nitrogen and phosphorous oxides. The presence of the aminoethyl group in this compound could influence this interaction through intramolecular effects.

Investigating Intramolecular Boron-Nitrogen Interactions

The potential for an intramolecular dative bond between the boron atom and the nitrogen atom of the aminoethyl group in this compound is a key area of investigation. This type of interaction can significantly impact the acidity of the boronic acid and its ability to bind to other molecules. semanticscholar.org

In related compounds, such as o-(N,N-dimethylaminomethyl)benzeneboronic acid derivatives, a strong but kinetically labile B-N interaction has been observed. psu.edu This interaction expands the pH range in which the boron atom exists in a tetrahedral state, enhancing its ability to bind diols even at neutral pH. psu.edu However, studies on ferroceneboronic acid derivatives with aminoethyl substituents did not find evidence of an intramolecular B-N bond in the solid state. psu.edu Instead, intramolecular hydrogen bonds between the nitrogen atom and one of the oxygen atoms of the B(OH)2 group were observed. psu.edu

The formation of an intramolecular B-N bond can be influenced by steric factors. For instance, in some ferrocene-based structures, steric interactions with other parts of the molecule may prevent the formation of the five-membered azaborolane ring that would result from B-N bond formation. psu.edu In protic solvents, water molecules can also insert between the boron and nitrogen atoms, leading to a tetrahedral boron atom without a direct B-N bond. tudelft.nl

The existence and strength of an intramolecular B-N interaction in this compound in solution would depend on the specific conditions, such as solvent and pH. This interaction, if present, would likely proceed through a Lewis acid-base reaction, where the nitrogen atom donates its lone pair of electrons to the empty p-orbital of the boron atom. rsc.org

Molecular Interactions with Specific Biological Species

This compound and its derivatives are of significant interest for their ability to interact with various biological molecules, a property stemming from the reversible covalent bond formation between the boronic acid moiety and diol-containing molecules. researchgate.netnih.gov

Boronic acids, including this compound derivatives, can reversibly bind to 1,2- or 1,3-diols present in carbohydrates and glycans to form five- or six-membered cyclic esters. researchgate.netresearchgate.net This interaction is pH-dependent, with the formation of stable cyclic boronate esters being more favorable in alkaline conditions. nih.gov The affinity and selectivity of this binding can be modulated by introducing functional groups into the boronic acid molecule. nih.gov For example, electron-withdrawing groups on an arylboronic acid can enhance its affinity for carbohydrates. nih.gov

The interaction between boronic acids and carbohydrates is a dynamic equilibrium involving both the neutral boronic acid and the anionic boronate form. nih.gov The presence of a neighboring amino group, as in this compound, can influence the pKa of the boronic acid, potentially enhancing its binding affinity at physiological pH. semanticscholar.org

| Boronic Acid Derivative | Interacting Carbohydrate Moiety | Key Findings | Citation |

|---|---|---|---|

| Phenylboronic acids (general) | 1,2- and 1,3-diols in glycans | Forms reversible five- and six-membered cyclic esters. | researchgate.net |

| Arylboronic acids with electron-withdrawing groups | D-glucose, D-fructose, D-galactose | Enhanced affinity for carbohydrates compared to the parent compound. | nih.gov |

| Benzoboroxole | Non-reducing carbohydrates (e.g., methyl α-D-mannopyranoside) | Can bind to non-reducing carbohydrates at physiological pH. | nih.gov |

The ability of boronic acids to bind to the carbohydrate portions of glycoproteins makes them valuable tools for glycoprotein (B1211001) analysis and enrichment. nih.govd-nb.info The interaction is based on the same principle of forming reversible covalent bonds with the cis-diol groups present in the oligosaccharide chains of glycoproteins. semanticscholar.orgnih.gov

Studies using surface plasmon resonance (SPR) have shown that glycoproteins interact strongly with surfaces functionalized with boronic acid derivatives. nih.govfigshare.com For instance, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) immobilized on a surface can effectively capture glycoproteins, which can then be released using a borate (B1201080) buffer. nih.govfigshare.com The strength of this interaction can be influenced by the terminal saccharide of the glycan chain. nih.gov For example, a significant difference in binding to an AECPBA surface was observed between fetuin and its desialylated form, asialofetuin, indicating that the terminal sialic acid plays a role in the interaction. nih.gov

The specificity of boronate affinity materials towards different types of glycoproteins, such as sialylated and non-sialylated ones, can be tuned by manipulating the pH. nih.gov At a pH higher than the pKa of the boronic acid, the monolith may preferentially bind to glycoproteins with neutral sugars due to electrostatic repulsion with the negatively charged sialic acid. nih.gov

| Boronic Acid Derivative | Glycoprotein | Method | Key Findings | Citation |

|---|---|---|---|---|

| 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) | Fetuin, Asialofetuin, RNAse B | Surface Plasmon Resonance (SPR) | Strong interaction with glycoproteins; binding is influenced by the terminal saccharide. | nih.govfigshare.com |

| Aminophenylboronic acid | General glycoproteins | Magnetic Nanoparticles | Effective for the separation of glycopeptides and glycoproteins. | semanticscholar.org |

| General Boronic Acids | General glycoproteins | Boronate Affinity Chromatography | Forms reversible covalent bonds with cis-diols in oligosaccharide chains. | semanticscholar.orgnih.gov |

The ribose unit within ribonucleic acid (RNA) contains a diol group, providing a target for interaction with boronic acids. rsc.org This interaction has been utilized for the separation and purification of RNA. rsc.org Phenylboronic acid-modified polymers have been shown to bind reversibly to siRNAs, highlighting the potential for using boronic acids in RNA delivery systems. rsc.org The formation of a boronate ester with the ribose moiety is the basis for this interaction. rsc.org

Enzymatic Inhibition and Biological Mechanism Studies of 1 Aminoethyl Boronic Acid

Inhibition of Alanine (B10760859) Racemase (Alr)

(1-Aminoethyl)boronic acid demonstrates significant inhibitory activity against Alanine Racemase (Alr) from Bacillus stearothermophilus. This enzyme is a critical component of bacterial cell wall synthesis as it catalyzes the conversion of L-alanine to D-alanine.

The inhibition of Alanine Racemase by this compound is characterized by a time-dependent, slow-binding mechanism. This process involves the formation of long-lived, slowly dissociating complexes between the inhibitor and the enzyme. nih.govtandfonline.com Kinetic studies have determined the inhibition constant (Ki) and the rate of inactivation (kinact), providing a quantitative measure of its potency.

| Kinetic Parameter | Value | Enzyme Source |

| Ki | 20 mM | Bacillus stearothermophilus |

| kinact | 0.15–0.35 min-1 | Bacillus stearothermophilus |

Upon dilution of the this compound, the racemase activity can be regained, with a reported half-life of approximately 1 hour for the dissociation of the complex. nih.gov

Alanine Racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.gov The catalytic activity relies on the formation of a Schiff base (internal aldimine) between PLP and a lysine (B10760008) residue in the active site. libretexts.org this compound interacts with the PLP cofactor. The time-dependent loss of enzyme activity is accompanied by a spectral change, specifically the conversion of the 420-nm chromophore of the initial bound PLP aldimine to a species that absorbs at 324 nm. nih.gov This suggests the formation of an external aldimine between the inhibitor and the PLP cofactor, which is a key step in the inhibitory mechanism. The formation of a stable external aldimine with PLP is a known mechanism of inhibition for other alanine analogues. nih.gov

Broader Mechanisms of Serine Protease Inhibition by Aminoboronic Acids

The inhibitory action of this compound shares mechanistic features with the broader class of aminoboronic acids, which are well-documented inhibitors of serine proteases. The key to their inhibitory power lies in the ability of the boronic acid moiety to act as a transition-state analogue. acs.orgnih.gov

The catalytic mechanism of serine proteases involves a nucleophilic attack by a serine residue on the carbonyl carbon of the substrate's peptide bond, leading to the formation of a tetrahedral intermediate. mdpi.com Aminoboronic acids mimic this tetrahedral intermediate. The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the active site serine's hydroxyl group. nih.govmarquette.edu This results in the formation of a stable, tetrahedral boronate adduct, which effectively blocks the enzyme's active site and prevents further catalytic activity. acs.orgnih.gov The stability of this complex is a key factor in the potent inhibition observed with this class of compounds.

Implications for Anti-Parasitic Drug Design (e.g., Glutathionyl Spermidine (B129725) Synthetase Analogs)

The unique metabolic pathways of parasitic organisms, such as the trypanothione-based redox system in trypanosomatids, present promising targets for the development of selective anti-parasitic drugs. Glutathionylspermidine (B10777622) synthetase (GspS) is a key enzyme in this pathway, catalyzing the ATP-dependent conjugation of glutathione (B108866) and spermidine to form glutathionylspermidine. This product is a precursor to trypanothione (B104310), which is essential for the parasite's defense against oxidative stress. The absence of this pathway in humans makes GspS an attractive target for selective drug design.

Boronic acids, particularly α-aminoboronic acid derivatives, have emerged as a significant class of enzyme inhibitors. Their ability to act as transition-state analogs allows them to form a stable, covalent bond with the catalytic residues of target enzymes, leading to potent and often reversible inhibition. This mechanism has been successfully exploited in the development of inhibitors for various enzymes, including serine proteases and β-lactamases.

While direct experimental studies on the inhibition of glutathionylspermidine synthetase by this compound are not extensively documented in publicly available research, the structural characteristics of this compound suggest its potential as an inhibitor. As an analog of an amino acid, it may be recognized by the active site of GspS, which binds glutathione (a tripeptide) and spermidine (a polyamine). The electrophilic boron atom in this compound could interact with nucleophilic residues in the enzyme's active site, mimicking the tetrahedral transition state of the amide bond formation catalyzed by GspS.

Detailed Research Findings

Research into inhibitors of glutathionylspermidine synthetase has primarily focused on substrate analogs that are not based on boronic acids, such as phosphinate and phosphonamidate derivatives. These compounds have demonstrated the feasibility of inhibiting GspS and have provided valuable insights into the enzyme's active site and mechanism.

For instance, studies on phosphonate (B1237965) and phosphonamidate analogs of glutathionylspermidine have identified potent and selective inhibitors of the synthetase activity of the bifunctional Gsp synthetase/amidase from Escherichia coli. One such phosphonate-containing tetrahedral mimic was found to be a reversible mixed-type inhibitor with inhibition constants in the micromolar range. A corresponding phosphonamidate acted as a slow-binding inhibitor, also with micromolar affinity.

The table below summarizes the inhibitory activities of some non-boronic acid analogs against E. coli Glutathionylspermidine Synthetase, which can serve as a basis for the design of future boronic acid-based inhibitors.

| Compound Type | Inhibition Type | Ki (Free Enzyme) | Ki' (Enzyme-Substrate Complex) | Ki* (Isomerization) |

| Phosphonate Analog | Reversible Mixed-Type | 6 µM | 14 µM | - |

| Phosphonamidate Analog | Slow-Binding | 24 µM | - | 0.88 µM |

Data based on studies of E. coli Glutathionylspermidine Synthetase.

The design of this compound and other simple aminoalkylboronic acids as potential inhibitors of GspS is a logical extension of existing research. Their smaller size and potential for chemical modification offer advantages in terms of synthesis and the exploration of structure-activity relationships. Future research should focus on the synthesis and enzymatic evaluation of a series of aminoalkylboronic acids to determine their inhibitory potency and mechanism of action against parasitic GspS. Such studies would be crucial in validating this class of compounds as a promising avenue for the development of novel anti-parasitic therapies targeting the trypanothione metabolism.

Computational Chemistry and Theoretical Modeling of 1 Aminoethyl Boronic Acid

Quantum Mechanical and Molecular Dynamics Simulations of Boron-Containing Compounds

Quantum mechanical (QM) and molecular dynamics (MD) simulations are cornerstones of computational studies on boron-containing compounds. QM methods, such as Density Functional Theory (DFT), are used to calculate electronic structure, optimize geometries, and determine reaction energies. biorxiv.org MD simulations, on the other hand, provide insights into the dynamic behavior of molecules and their complexes over time, which is crucial for understanding interactions in a biological environment. nih.govacs.org

A significant challenge in simulating boron compounds is the development of accurate force fields for MD simulations, as standard force fields often lack parameters for boron. nih.govacs.org To address this, researchers have developed specialized polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEMσπ), to accurately model the interactions of boronic acids with biological targets like β-lactamase. nih.govacs.org In these models, the interaction between the boron atom and key amino acid residues, such as serine, is often treated as a bonded interaction using potential energy functions like the Morse potential to accurately describe the covalent bond formation. nih.govacs.org

MD simulations have been successfully used to study the stability and dynamics of boronic acid-protein complexes. For example, simulations of various boronic acid-β-lactamase complexes have verified the rationality of newly developed boron parameters and provided a theoretical foundation for understanding their inhibitory mechanisms. nih.gov Similarly, QM techniques have been employed to predict the binding free energies for boronic acid-based ligands in solvent environments, aiding in the design of potent inhibitors. biorxiv.org

Table 1: Computational Methods in Boron Compound Simulation

| Computational Method | Application | Key Findings |

|---|---|---|

| Quantum Mechanics (QM) | Calculation of electronic structure, geometry optimization, reaction energies. biorxiv.org | Used to determine binding energies of boronic acid derivatives in protein binding pockets. biorxiv.org |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and complexes over time. nih.gov | Verifies the stability of boronic acid-protein complexes and the accuracy of force field parameters. nih.govacs.org |

| ABEEMσπ PFF | Development of a polarizable force field for boronic acids. nih.govacs.org | Enables accurate MD simulations of boronic acid interactions with proteins like β-lactamase. nih.gov |

| Morse Potential | Modeling the bonded interaction between boron and serine residues. acs.org | Accurately simulates the covalent bond stretching potential in enzyme-inhibitor complexes. acs.org |

Theoretical Investigations of Oxidative Deboronation Pathways

A critical aspect of the metabolic stability of boronic acids is their susceptibility to oxidative deboronation, a process that replaces the C-B bond with a C-O bond. nih.govdigitellinc.com This reaction can represent a deactivation pathway for boronic acid-based drugs. nih.gov Computational studies have been instrumental in elucidating the mechanisms of this transformation.

Theoretical investigations on model compounds like BoroGlycine (H₂N–CH₂–B(OH)₂), an analog of (1-Aminoethyl)boronic acid, have explored the reaction pathways with reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.gov These studies, using methods like PBE1PBE and MP2, have shown that oxidative deboronation is energetically favored over other potential degradation pathways like protodeboronation when using H₂O₂. nih.gov

The computed mechanism for H₂O₂-mediated oxidative deboronation involves multiple steps. The key, highest-energy transition state corresponds to the rearrangement of an intermediate, H₂N–CH₂–B(OH)(OOH), to H₂N–CH₂–O–B(OH)₂. nih.gov Computational analyses reveal that stereoelectronic effects play a crucial role in the stability against oxidation. digitellinc.com For instance, diminishing the electron donation to the empty p-orbital of the boron atom, which develops during the rate-limiting 1,2-shift of the carbon atom from boron to oxygen, can dramatically increase resistance to oxidation. digitellinc.comnih.gov This insight is valuable for designing next-generation boronic acid drugs with enhanced metabolic stability.

Computational Studies of Intramolecular Dative Bonds Involving Boron

The presence of both a Lewis acidic boron center and a Lewis basic amino group in this compound allows for the potential formation of an intramolecular dative bond between the nitrogen and boron atoms (N→B). nih.gov The strength and existence of this bond are highly dependent on the molecular conformation, substituents, and the surrounding environment. nih.gov

Computational methods have been used extensively to study these N→B interactions in related aminoboronic acid systems. nih.gov These studies compare the relative energies of different conformers: those with a five-membered ring formed by the N→B dative bond, those with a seven-membered ring stabilized by an intramolecular B-O-H···N hydrogen bond, and open forms with no direct interaction. nih.gov

Calculations have shown that for free α-aminoboronic acids, the hydrogen-bonded seven-membered ring conformers can be slightly lower in energy than the dative-bonded five-membered ring structures. nih.gov This suggests that the strength of the intramolecular N→B dative bond is comparable to that of the B-O-H···N hydrogen bond in these systems. nih.gov The presence of solvent molecules, such as water, can further influence this equilibrium, with studies showing that the insertion of a water molecule to form an intermolecular hydrogen-bonded B···OH₂···N linkage is often energetically favorable. nih.gov

Table 2: Comparison of Intramolecular Interactions in Aminoboronic Acids

| Interaction Type | Structural Feature | Relative Stability |

|---|---|---|

| N→B Dative Bond | Five-membered ring conformer. nih.gov | Slightly higher in energy than the hydrogen-bonded form in some free acids, potentially due to ring strain. nih.gov |

| B-O-H···N H-Bond | Seven-membered ring conformer. nih.gov | Often the most stable conformer for free acids in computational models. nih.gov |

| Solvent-Mediated H-Bond | Intermolecular B···OH₂···N linkage. nih.gov | Energetically favorable, indicating a significant role for solvent in mediating the B-N interaction. nih.gov |

Theoretical Models for Molecular Interactions (e.g., Boronic Acids with Insulin)

Theoretical models are widely used to predict and analyze the interactions between boronic acids and biological macromolecules like proteins. chemrxiv.orgresearchgate.netchemrxiv.org Molecular docking is a primary computational tool for this purpose, allowing researchers to predict the binding mode and affinity of a small molecule within the active site of a protein. researchgate.netchemrxiv.org

In the context of insulin (B600854), theoretical studies have been performed by creating a library of boronic acid derivatives and docking them to the insulin protein structure. chemrxiv.orgresearchgate.netchemrxiv.org These models help identify key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the protein-ligand complex. chemrxiv.org For example, studies have identified specific amino acid residues, like Glutamic acid (Glu) and Histidine (His), as significant interaction points for boronic acids with insulin. chemrxiv.orgresearchgate.net

Beyond insulin, computational models have explored the interactions of boronic acids with a range of other proteins. Boronic acids are known to form covalent bonds with the catalytic serine residues in enzymes like serine proteases and penicillin-binding proteins (PBPs). nih.govnih.gov X-ray crystallography coupled with computational analysis has revealed that boronic acids can form tricovalent complexes with PBPs, bonding to multiple residues (e.g., Ser294, Ser349, and Lys484 in P. aeruginosa PBP3) simultaneously. nih.gov These detailed structural insights are invaluable for designing specific and potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies for Bioactivity and Mutagenicity Mechanisms

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. wikipedia.org Computational approaches, often termed Quantitative Structure-Activity Relationship (QSAR), are essential in modern drug discovery for predicting the activity of new compounds and optimizing lead structures. benthamdirect.comoncodesign-services.com

For boronic acids, SAR studies have been crucial in understanding their diverse biological activities, including antimicrobial and anticancer effects. nih.govnih.gov In a study of α-aminoboronic acid-containing peptidomimetics, while no clear, overarching SAR was established, several compounds showed promising activity against various pathogens, highlighting the subtle structural requirements for bioactivity. nih.gov

A significant area of computational and experimental investigation for boronic acids is their potential mutagenicity. researchgate.netacs.orgnih.govfigshare.com Many boronic acids test positive in bacterial mutagenicity assays (Ames test). nih.govfigshare.com However, existing in silico computational models have shown little value in accurately predicting the outcome of these assays for boronic acids. researchgate.netacs.org This suggests that the mechanism of mutagenicity may be complex and not easily captured by current models. One proposed mechanism involves the oxygen-mediated oxidation of the boron compound to generate organic radicals, which could then lead to genotoxic effects. researchgate.netacs.org Despite the positive in vitro results, subsequent in vivo testing of several arylboronic acids has shown no mutagenic effects, suggesting that these compounds may not pose a significant genotoxic hazard in physiological systems. nih.gov

Advanced Analytical Methodologies for 1 Aminoethyl Boronic Acid Characterization

Spectroscopic Techniques for Structural Elucidation and Complexation Studies

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of (1-Aminoethyl)boronic acid and its complexes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, providing information on the hydrogen, carbon, and boron nuclei.

¹H NMR spectroscopy provides details on the proton environment within the molecule. For a simple alkylboronic acid like methylboronic acid, the methyl protons directly attached to the boron atom typically appear as a singlet in the ¹H NMR spectrum. In the case of this compound, one would expect to observe signals corresponding to the methyl group protons, the methine proton adjacent to the amino and boronic acid groups, and the protons of the amino group. The chemical shifts and coupling patterns of these protons would be influenced by the neighboring functional groups.

¹³C NMR spectroscopy offers insight into the carbon framework of the molecule. The carbon atom directly bonded to the boron atom in alkylboronic acids often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. For instance, in various boronic acid esters, the carbon attached to boron can be challenging to detect. creative-proteomics.com For this compound, distinct signals would be expected for the methyl carbon and the methine carbon.

¹¹B NMR spectroscopy is particularly informative for boron-containing compounds. The chemical shift in ¹¹B NMR is sensitive to the hybridization and coordination of the boron atom. nsf.gov Trigonal planar (sp²) boronic acids typically resonate in the range of δ 27–33 ppm in CDCl₃. rsc.orgrsc.org Upon formation of a tetrahedral (sp³) boronate ester or complex, the ¹¹B chemical shift moves significantly upfield. nsf.gov For alkylboronic acids, the ¹¹B NMR chemical shift is generally found in a narrow low-field region. sdsu.edu The cyclic anhydrides of boronic acids, known as boroxines, appear at a slightly lower field (around 33 ppm) compared to the corresponding boronic acids (around 30 ppm). sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shifts for Different Boron Species

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| Trigonal Boronic Acid | sp² | 27 - 33 |

| Tetrahedral Boronate Ester | sp³ | Upfield shift from sp² species |

| Boroxine | sp² | ~33 |

This table presents general chemical shift ranges and values may vary based on the specific molecular structure and solvent.

Mass Spectrometry (e.g., MALDI-MS for Peptide Conjugates)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and its derivatives. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for analyzing peptides and proteins conjugated with boronic acids.

A significant challenge in the mass spectrometry of free boronic acids is their tendency to undergo dehydration and form cyclic trimers known as boroxines. nih.gov This can complicate spectral interpretation. To overcome this, derivatization with diols to form stable boronate esters is a common strategy.

When analyzing peptide conjugates of boronic acids by MALDI-MS, the choice of matrix is crucial. In some cases, the matrix itself can act as a derivatizing agent. For example, 2,5-dihydroxybenzoic acid (DHB) can form an adduct with the peptide boronic acid, facilitating its detection without prior derivatization. nih.gov This in-situ, on-plate esterification simplifies the analytical workflow.

The analysis of small molecules by MALDI-MS can be challenging due to interference from matrix signals in the low mass range. However, the development of novel matrices and techniques allows for the successful analysis of small organic molecules, peptides, and proteins. rsc.org For a small molecule like this compound, MALDI-MS could potentially be used to confirm its molecular weight, although techniques like Electrospray Ionization (ESI) might be more commonly employed for such small molecules.

Chromatographic and Affinity-Based Separation Methods

Separation techniques are essential for isolating this compound from reaction mixtures or biological samples and for studying its binding affinities. These methods exploit the compound's unique chemical properties for separation and analysis.

Affinity Capillary Electrophoresis

Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying biomolecular interactions and can be applied to the analysis of amino acids and their derivatives. creative-proteomics.comunl.edu ACE separates molecules based on their differential migration in an electric field, which is influenced by their charge, size, and interaction with an affinity ligand present in the running buffer. nih.gov

While boronate affinity electrophoresis is a well-established method that utilizes the interaction between boronic acids and cis-diol-containing molecules (like sugars and glycoproteins), the application of ACE for the characterization of this compound itself would focus on its properties as an amino acid analog. sigmaaldrich.comdoaj.orgnih.gov In this context, ACE could be used to study its binding to receptors or other biomolecules by observing the change in its electrophoretic mobility upon complex formation. nih.gov The technique is advantageous due to its high separation efficiency, short analysis times, and low sample consumption. wikipedia.org

Surface Plasmon Resonance (SPR) Spectroscopy for Binding Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. springernature.com It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).

In the context of this compound, SPR can be employed to study its interaction with various biological targets. For instance, a protein of interest can be immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the small molecule to the protein will cause a measurable change in the SPR signal, providing quantitative data on the interaction. springernature.com

The analysis of small molecule binding by SPR can be challenging due to the low signal change upon binding. nsf.gov However, with sensitive instruments and appropriate experimental design, it is a valuable tool for characterizing the binding affinity of compounds like this compound to their biological partners. biosensingusa.com

Gas Chromatography–Mass Spectrometry (GC-MS) with Boronic Acid Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. Due to their polarity and low volatility, amino acids and boronic acids require chemical derivatization prior to GC-MS analysis. sigmaaldrich.comdoaj.org

Derivatization converts the polar functional groups (amino and boronic acid) into less polar, more volatile derivatives. A common method for derivatizing amino acids is silylation, which replaces the active hydrogens on the amino and carboxylic acid groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net

For this compound, a two-step derivatization process would likely be necessary. The amino group would be derivatized, for example, through silylation, and the boronic acid group could be converted to a more volatile boronate ester. This dual derivatization would render the molecule suitable for GC-MS analysis, allowing for its quantification and identification based on its retention time and mass spectrum.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino and Boronic Acids

| Reagent | Target Functional Group(s) | Derivative Formed |

| BSTFA | Amino, Hydroxyl, Carboxyl | Trimethylsilyl (TMS) |

| MTBSTFA | Amino, Hydroxyl, Carboxyl | tert-Butyldimethylsilyl (TBDMS) |

| Diols (e.g., Pinacol) | Boronic Acid | Boronate Ester |

Mechanistic Studies of Boronate Ester Formation for Analytical Applications (e.g., Chemosensitivity)

The utility of this compound and related ortho-aminomethylphenylboronic acids in analytical applications, particularly as chemosensors, is fundamentally rooted in the mechanism of boronate ester formation. nih.gov This process involves the reversible, covalent interaction between the boronic acid group and a cis-diol-containing analyte, such as a carbohydrate, to form a cyclic boronate ester. nih.govmdpi.comnih.gov Mechanistic studies have been crucial in elucidating the nuanced roles of the different functional groups within the sensor molecule, the kinetics of the binding process, and the origins of the analytical signal (e.g., a change in fluorescence).

The key to the enhanced chemosensitivity of this compound at physiological pH lies in the presence of the proximate amino group. nih.govnih.gov A prevailing and well-supported model indicates that the primary role of this ortho-aminomethyl group is to act as an electron-withdrawing group. This electronic influence lowers the pKa of the adjacent boronic acid, which facilitates the binding of diols at neutral pH, a significant advantage for biological sensing applications. nih.gov

Kinetic investigations into the reaction between ortho-aminomethylphenylboronic acids and sugars have revealed a mechanism analogous to a unimolecular nucleophilic substitution (SN1) reaction. nih.gov In protic solvents like water, the boronic acid exists in a "solvent-inserted" state, where a solvent molecule is situated between the boron and nitrogen atoms. nih.govnih.gov The reaction with a diol proceeds through a pathway where the rate-limiting step is the expulsion of this inserted solvent molecule. This creates a transient, trigonal boronic acid species that is then subject to rapid nucleophilic attack by the diol, leading to the formation of the cyclic ester. nih.gov The observation of saturation kinetics at high concentrations of the diol analyte provides strong evidence for this dissociative mechanism, which involves a pre-equilibrium step before the diol binds. nih.gov

The mechanism of signal transduction, especially for fluorescent sensors, has also been a subject of detailed study. An early hypothesis proposed that fluorescence was modulated by Photoinduced Electron Transfer (PET) from the nitrogen atom's lone pair to an appended fluorophore. nih.govbath.ac.uk According to this model, diol binding would increase the Lewis acidity of the boron, strengthen the B-N coordination, inhibit the PET process, and thus "turn on" fluorescence. nih.gov However, more recent and comprehensive analyses suggest a different primary mechanism. It is now widely held that the fluorescence turn-on is more consistently explained by a "loose-bolt effect," a form of vibrational-coupled excited-state relaxation. nih.gov In this model, the amine group's main contribution is thermodynamic—enhancing binding affinity—rather than directly modulating the fluorescence through variable B-N bonding. nih.govresearchgate.net

Table 1: Proposed Kinetic Pathway of Boronate Ester Formation

| Step | Description | Mechanistic Detail |

| 1. Initial State | In protic media, the sensor exists in a solvent-inserted state. | A solvent molecule is coordinated between the boron and nitrogen atoms. nih.govnih.gov |

| 2. Solvent Expulsion | A pre-equilibrium step involving the loss of the inserted solvent. | This is the rate-determining step, analogous to the loss of a leaving group in an SN1 reaction. nih.gov |

| 3. Intermediate Formation | A reactive, trigonal planar boronic acid is formed. | This species is highly susceptible to nucleophilic attack. nih.gov |

| 4. Diol Binding | The cis-diol analyte attacks the boron center and cyclizes. | This step is typically rapid and leads to the formation of a five- or six-membered cyclic boronate ester. nih.govmdpi.com |

Table 2: Key Factors Influencing Boronate Ester Formation Mechanism

| Factor | Influence on Mechanism | Research Finding |

| pH | Affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate. | Boronate ester formation is generally favored in alkaline aqueous solutions. mdpi.comnih.gov The presence of the ortho-amino group lowers the optimal pH for binding closer to neutral. nih.gov |

| Lewis Acidity | The Lewis acidity of the boron atom increases upon formation of the cyclic boronate ester. | This increased acidity strengthens the interaction with Lewis bases, although its role in fluorescence modulation is debated. bath.ac.uk |

| Diol Structure | The stability of the resulting boronate ester is dependent on the structure of the diol. | Six-membered cyclic esters formed with 1,3-diols are often thermodynamically more stable than the five-membered rings formed with 1,2-diols. nih.gov |

| Solvent | Protic solvents can coordinate with the boron center, influencing the initial state of the receptor. | The reaction mechanism in protic media involves the expulsion of an inserted solvent molecule as the rate-limiting step. nih.govnih.gov |

Applications of 1 Aminoethyl Boronic Acid in Chemical Biology and Material Science Research

Bioconjugation and Chemical Probes

Bioconjugation involves the linking of molecules to create novel constructs for specific functions, while chemical probes are small molecules used to study biological systems. The dual functionality of (1-aminoethyl)boronic acid makes it a valuable building block in these areas.

Development of Boronic Acid-Based Chemical Receptors and Sensors

Boronic acids are well-regarded for their ability to reversibly bind with molecules containing cis-1,2- or 1,3-diols, such as saccharides (sugars) and glycoproteins. tennessee.edunih.gov This interaction forms a stable cyclic boronate ester, a principle that is widely exploited in the design of chemical sensors. nih.govbirmingham.ac.ukbath.ac.uk

Fluorescent sensors incorporating a boronic acid group can be designed to detect the presence of specific sugars. acs.orgmdpi.com The binding of a saccharide to the boronic acid moiety can trigger a change in the sensor's fluorescence properties, allowing for quantitative detection. birmingham.ac.uk While research often focuses on arylboronic acids, the fundamental reactivity of the boronic acid group in aliphatic compounds like this compound follows the same principle. The presence of the aminoethyl group can influence the boronic acid's Lewis acidity and its pKa, thereby tuning its binding affinity and selectivity for different diols at physiological pH.

Key Features of Boronic Acid-Based Sensors:

Reversibility: The boronate ester formation is reversible, allowing for dynamic monitoring of analyte concentrations. nih.gov

Specificity: The geometry of the diol in the target molecule influences the stability of the boronate ester, enabling a degree of selectivity.

Signal Transduction: Binding events can be coupled to various signal outputs, including fluorescence, colorimetric changes, or electrochemical signals. nih.gov

Strategies for Protein Labeling and Conjugation

Selective modification of proteins is crucial for studying their function, localization, and interactions. Boronic acids have emerged as valuable tools for protein labeling due to their unique reactivity. nih.govresearchgate.net

One major strategy involves targeting specific amino acid residues. Boronic acids can interact with the side chains of serine, lysine (B10760008), or tyrosine residues within protein active sites or on the protein surface. mdpi.comnih.gov For a molecule like this compound, several conjugation strategies can be envisioned:

Boronic Acid-Mediated Labeling: The boronic acid group can form reversible covalent bonds with serine residues in enzymes like proteases or penicillin-binding proteins.

Amine-Mediated Labeling: The primary amine of the aminoethyl group can be targeted by traditional bioconjugation reagents like N-hydroxysuccinimidyl (NHS) esters, allowing the boronic acid moiety to be appended to a protein of interest. rsc.org

Dual-Functionality Linkers: The compound can act as a linker, with the amine reacting with one molecule and the boronic acid being used to target a diol-containing structure or a specific protein residue.

Furthermore, boronic acids can be incorporated into proteins as non-canonical amino acids, providing a specific site for subsequent modification. rsc.orgnih.gov This allows for precise, site-specific labeling with probes like fluorophores or for conjugation to other molecules, such as polymers. rsc.orgnsf.gov

Boronic Acid-Mediated Cellular Delivery Systems (Conceptual)

A significant challenge in drug development and chemical biology is the delivery of macromolecules, such as proteins and nucleic acids, across the cell membrane. tennessee.edunih.gov Boronic acid-mediated delivery is a promising conceptual strategy that leverages the interaction between boronic acids and the dense layer of sugars (the glycocalyx) on the surface of mammalian cells. tennessee.eduresearchgate.net

By conjugating molecules like this compound to a therapeutic protein or a probe, the resulting conjugate can target the cell surface. nih.govnih.gov The reversible formation of boronate esters between the boronic acid and the diols of cell-surface glycans enhances the local concentration of the cargo at the membrane, facilitating its uptake, likely through endocytosis. tennessee.edunih.gov

This strategy has been demonstrated effectively using liposomes—nanoscale vesicles used for drug delivery. Liposomes incorporating boronic acid-functionalized lipids show dramatically enhanced cellular association and delivery of their cargo, driven by binding to carbohydrates on the cell surface. rsc.orgnih.govrsc.org Attaching this compound to such delivery platforms could provide a versatile means for targeting cells based on their surface glycosylation patterns, which are often altered in diseases like cancer. rsc.org

Integration into Advanced Materials and Self-Assembly Systems

The unique reversible covalent chemistry of boronic acids makes them ideal building blocks for creating dynamic and stimuli-responsive materials.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Boronic acid-containing polymers can be cross-linked with diol-containing polymers (like polyvinyl alcohol, PVA) to form boronate ester hydrogels. acs.orgnih.govmdpi.com These hydrogels are "self-healing" because the boronate ester bonds can break and reform. They are also responsive to changes in pH or the presence of competing sugars, which can disrupt the cross-links and cause the gel to dissolve. nih.govmdpi.com A bifunctional monomer like this compound could be incorporated into a polymer backbone, with the boronic acid group available for dynamic cross-linking and the amino group available for further functionalization.

| Property | Description | Governing Chemistry |

|---|---|---|

| Self-Healing | Ability to autonomously repair damage. | Dynamic and reversible nature of boronate ester bonds. |

| Injectability | Flows under shear stress (injection) and re-gels afterward. | Shear-thinning behavior due to disruption and reformation of cross-links. |

| pH-Responsiveness | Gel-sol transition occurs with changes in pH. | The stability of the boronate ester is dependent on the pH and the pKa of the boronic acid. mdpi.com |

| Sugar-Responsiveness | Dissolution in the presence of free sugars like glucose. | Competitive binding of free sugars with the boronic acid cross-linking sites. mdpi.com |

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with ordered structures. Boronic acids were among the first building blocks used to create COFs through the self-condensation of boronic acid monomers or their condensation with diol linkers. The bifunctional nature of this compound makes it a potential candidate as a monomer or a post-synthetic modification agent in COFs, introducing both structural linkage points and functional amine groups into the framework.

Development of "Guided" Inhibition Strategies

This compound is a structural analog of the amino acid alanine (B10760859) and has been identified as a potent inhibitor of key bacterial enzymes involved in cell wall synthesis. nih.govtandfonline.com This makes it a valuable lead compound in the development of novel antibacterial agents. The boronic acid group is critical to its inhibitory mechanism, as it can mimic the tetrahedral transition state of the enzymatic reaction. researchgate.net

Specifically, this compound demonstrates time-dependent, slow-binding inhibition of two crucial enzymes:

Alanine Racemase (Alr): This enzyme converts L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan. nih.govtandfonline.com

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules together, another critical step in peptidoglycan synthesis. acs.orgnih.govnih.govwikipedia.org

The inhibition of these enzymes is highly specific and effective, as shown by the kinetic parameters in the table below.

| Enzyme Target | Organism | Inhibition Constant (Ki) | Inactivation Rate (kinact) | Mechanism |

|---|---|---|---|---|

| Alanine Racemase | Bacillus stearothermophilus | 20 mM | 0.15-0.35 min-1 | Slow-binding, reversible complex formation. |

| D-alanine:D-alanine Ligase | Salmonella typhimurium | - | - | ATP-dependent, slow-binding inhibition. acs.org |

The concept of "guided" inhibition involves attaching an inhibitor like this compound to a larger molecule that can direct it to a specific location or cell type. rsc.orgsemanticscholar.org For example, by conjugating it to a molecule that is selectively taken up by bacteria, its therapeutic window could be improved, concentrating its inhibitory effect where it is needed most while minimizing exposure to host cells.

Future Directions and Emerging Research Avenues for 1 Aminoethyl Boronic Acid

Development of Novel Synthetic Routes to Complex Aminoboronic Acid Scaffolds

The synthesis of α-aminoboronic acids has been a significant area of focus, with numerous methods developed for their preparation in both racemic and enantiopure forms. rsc.org Historically, the lack of diverse synthetic options has hindered the development of novel aminoboronic acid derivatives. rsc.orgresearchgate.net A significant breakthrough in this area was the Matteson homologation methodology, which has been a cornerstone for the synthesis of these compounds. rsc.org

Recent years have seen the emergence of more elegant and convenient methods for synthesizing aminoboronic acid derivatives. rsc.orgresearchgate.net These modern techniques are often more general and offer distinct advantages over previous approaches. rsc.org Key strategies in the synthesis of α-aminoboronic acids often revolve around the formation of the crucial C-N bond through methods like SN2-like nucleophilic displacements on (α-haloalkyl)boronic esters. rsc.org

Some of the innovative synthetic strategies that are shaping the future of aminoboronic acid synthesis include:

Copper-Catalyzed N-Alkylation: This method provides a modular approach to the catalytic asymmetric synthesis of α-aminoboronic acid derivatives by coupling carbamates with racemic α-chloroboronate esters. nih.govchemrxiv.org This enantioselective C-N bond-forming process utilizes commercially available catalyst components, demonstrating good functional-group compatibility. nih.gov

NiH-Catalyzed Asymmetric Hydroamidation: This process allows for the production of a wide range of highly enantioenriched α-aminoboronates from alkenyl boronates and dioxazolones under mild conditions. nih.gov This method's utility has been demonstrated in the efficient synthesis of pharmaceutical agents. nih.gov

Use of Amphoteric Boryl Carbonyl Compounds: α-boryl aldehydes and acyl boronates have been utilized in the synthesis of aminoboronic acid derivatives, highlighting the potential of boron-substituted iminium ions. nih.gov This approach allows for the conjugation of various amines, including peptides, with boron-containing fragments. nih.gov

These advanced synthetic routes are crucial for generating a diverse library of complex aminoboronic acid scaffolds, which is essential for exploring their full potential in various biological applications.

Elucidation of Undiscovered Molecular Interaction Pathways

The biological activity of (1-Aminoethyl)boronic acid and other boronic acid derivatives stems from their unique ability to interact with biological macromolecules. The boron atom in boronic acids is electron-deficient, making it a Lewis acid that can readily and reversibly form covalent bonds with nucleophiles. nih.govrsc.org This reactivity is central to their mechanism of action as enzyme inhibitors and molecular probes. nih.gov

Boronic acids are known to interact with amino acid residues that can donate a pair of electrons, such as serine, histidine, and lysine (B10760008). nih.gov The small size of the boronic acid group allows it to fit into the active sites of many enzymes, where it can bind with high affinity, often leading to potent inhibition. nih.gov The interaction typically involves the formation of a tetrahedral boronate species, which can mimic the transition state of the enzymatic reaction. nih.govnih.gov

Key molecular interaction pathways include:

Formation of Reversible Covalent Bonds: Boronic acids form reversible covalent bonds with the hydroxyl groups of serine residues within the active sites of serine proteases. nih.govacs.org This interaction is crucial for their inhibitory activity against enzymes like β-lactamases. nih.gov

Interaction with Diols: Boronic acids can form stable cyclic esters with 1,2- and 1,3-diols, a property that is exploited in the development of sensors for saccharides and for cell delivery systems. nih.govresearchgate.net This interaction is also relevant for targeting glycoproteins. nih.gov

Hydrogen Bonding: Beyond covalent interactions, hydrogen bonding plays a significant role in the binding of aminoboronic acids to their biological targets. researchgate.net Computational studies have highlighted the importance of hydrogen-bonded conformers in the interaction of aminoboronic acids with their protein targets. nih.gov

Further research into the nuanced molecular interactions of this compound will be critical for understanding its biological activity and for the rational design of next-generation inhibitors and probes.

Rational Design of Enhanced Enzyme Inhibitors and Biological Probes

The ability of boronic acids to act as transition-state analogues makes them powerful scaffolds for the design of enzyme inhibitors. nih.gov The electrophilic boron atom mimics the carbonyl carbon in the tetrahedral intermediate of peptide hydrolysis, leading to potent and often reversible inhibition of proteases. nih.gov This principle has been successfully applied to design inhibitors for a variety of enzymes.

This compound itself has been identified as a novel inhibitor for enzymes such as Bacillus stearothermophilus alanine (B10760859) racemase and Salmonella typhimurium D-alanine:D-alanine ligase. acs.orgacs.org The design of enhanced inhibitors based on the this compound scaffold involves modifying its structure to optimize interactions with the target enzyme's active site.

Strategies for the rational design of enhanced inhibitors include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the aminoboronic acid scaffold, researchers can identify key structural features that contribute to inhibitory potency and selectivity. nih.gov

Bioisosteric Replacement: The boronic acid moiety is considered a bioisostere of the carboxylic acid group. researchgate.net This principle guides the design of aminoboronic acids as mimics of natural amino acids to target enzymes involved in amino acid metabolism. nih.gov

Target-Specific Modifications: The design of inhibitors can be tailored to specific enzyme targets. For example, dipeptidyl boronic acids have been developed as potent proteasome inhibitors, while other modifications have led to inhibitors of β-lactamases and histone deacetylases (HDACs). nih.govnih.govnih.gov

The following table provides examples of enzyme classes targeted by boronic acid-based inhibitors and the corresponding design rationale.

| Enzyme Target | Design Rationale |

| Serine Proteases | Mimicry of the tetrahedral transition state of peptide hydrolysis. nih.govnih.gov |

| β-Lactamases | The electrophilic boron acts as a bioisostere of the β-lactam carbonyl. nih.gov |

| Proteasomes | The boronic acid moiety forms a stable complex with the N-terminal threonine of the proteasome. nih.gov |

| Histone Deacetylases (HDACs) | The hydrated boronic acid interacts with the zinc ion and key residues in the HDAC active site. nih.gov |

Future efforts in this area will focus on improving the selectivity and potency of these inhibitors to minimize off-target effects and enhance their therapeutic potential.

Exploration of New Chemical Biology Applications and Therapeutic Targets

The unique chemical properties of this compound and its derivatives make them versatile tools for chemical biology and promising candidates for new therapeutic applications. nih.govnih.gov Their ability to interact with biological molecules in a specific and often reversible manner opens up a wide range of possibilities beyond enzyme inhibition.

Emerging applications and therapeutic targets include:

Sensing and Detection: Boronic acid-based receptors are being developed for the selective recognition and sensing of various biological analytes, including saccharides, nucleic acids, and neurotransmitters. nih.govresearchgate.net

Cell Delivery Systems: The interaction of boronic acids with diols can be used to enhance the membrane permeability of small molecules, facilitating their delivery into cells. nih.govresearchgate.net

Bioconjugation: Boronic acids are being explored as building blocks for the construction of therapeutically useful bioconjugates, acting as payloads, linkers, or bioconjugation warheads. rsc.orgresearchgate.net

Targeting Metallo-β-Lactamases: Boronic acids are being investigated as prospective inhibitors of metallo-β-lactamases, which are a significant cause of antibiotic resistance. mdpi.com

Anticancer Agents: While proteasome inhibition is a known anticancer mechanism for some boronic acids, research is expanding to other cancer targets. nih.gov

The following table summarizes some of the novel applications of boronic acids in chemical biology.

| Application | Mechanism of Action |

| Sensing | Reversible covalent bond formation with diol-containing analytes. nih.gov |

| Cell Delivery | Formation of boronate esters to increase membrane permeability. nih.govresearchgate.net |

| Bioconjugation | Reversible covalent bond formation with biomolecules. rsc.orgresearchgate.net |

| Antibacterial Agents | Inhibition of enzymes essential for bacterial cell wall synthesis. nih.govacs.org |

The continued exploration of these and other applications will undoubtedly lead to the discovery of new therapeutic strategies and powerful research tools based on the this compound scaffold.

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology research. For this compound and its derivatives, computational methods offer a powerful approach to predict their properties, understand their interactions with biological targets, and guide the design of new and improved compounds.

Advanced computational techniques being applied to boronic acid research include:

Molecular Docking: This method is used to predict the binding mode and affinity of boronic acid derivatives to the active sites of enzymes. biorxiv.org

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure and reactivity of boronic acids, helping to characterize their binding energy within an enzyme's active site. mdpi.combiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can identify the key structural features of boronic acid derivatives that are important for their biological activity, aiding in the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between a boronic acid inhibitor and its target enzyme, revealing details about the stability of the complex and the role of solvent molecules.

A study on novel boronic acid derivatives as inhibitors of urokinase-type plasminogen activator employed comprehensive computational techniques to identify the binding pocket and characterize the binding energy of the inhibitors. biorxiv.org Such studies demonstrate the power of computational modeling to provide valuable insights that can accelerate the discovery and development of new boronic acid-based therapeutics.

The integration of these computational approaches into the research workflow for this compound will be crucial for making predictive and informed decisions in the design and optimization of these promising compounds.

Q & A

Q. How do structural modifications of this compound impact proteasome inhibition efficacy and off-target effects?

- Methodological Answer : Peptidomimetic libraries with varying backbone rigidity and boronic acid positioning are screened via fluorogenic proteasome assays (e.g., Suc-LLVY-AMC hydrolysis). Off-target effects are assessed using kinase panels and CYP450 inhibition assays. Co-crystallization with the 20S proteasome reveals critical hydrogen bonds between the boronic acid and Thr1-Oγ, guiding rational optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.